Physicochemical and Synthetic Profiling of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine: A Technical Whitepaper
Physicochemical and Synthetic Profiling of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine: A Technical Whitepaper
Executive Summary
In modern agrochemical and pharmaceutical drug design, the strategic incorporation of fluorinated moieties is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine (CAS: 2092804-30-1) [1] emerges as a highly specialized, multifunctional building block. By combining an ortho-phenylenediamine core, a sterically demanding bromine atom, and a lipophilic difluoromethylthio (–SCF₂H) group, this compound serves as an advanced precursor for the synthesis of complex benzimidazoles, benzothiazoles, and quinoxalines.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing you with the mechanistic causality behind its physicochemical behavior and field-proven, self-validating protocols for its synthesis and downstream application.
Structural & Physicochemical Profiling
The utility of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine lies in the orthogonal reactivity of its functional groups. The quantitative physicochemical parameters are summarized in the table below:
| Property | Value | Mechanistic Implication |
| IUPAC Name | 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine | Standard nomenclature. |
| CAS Number | 2092804-30-1 | Registry identifier for commercial sourcing. |
| Molecular Formula | C₇H₇BrF₂N₂S | N/A |
| Molecular Weight | 269.11 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Hansch Lipophilicity (π) | 0.68 (for –SCF₂H) | Intermediately lipophilic; balances aqueous solubility and membrane permeability. |
| H-Bond Donors | 2 (Primary amines) | Facilitates target engagement and cyclocondensation. |
| H-Bond Acceptors | 4 (N, F, S) | Enhances interaction with biological target pockets. |
| Electronic Nature | Electron-withdrawing (–SCF₂H) | Deactivates the aromatic ring, increasing metabolic stability against CYP450 oxidation. |
Mechanistic Insights: The Role of the –SCF₂H Group
The difluoromethylthio (–SCF₂H) group is often chosen over its trifluoromethylthio (–SCF₃) or methylthio (–SCH₃) counterparts for two specific reasons[2]:
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Hydrogen Bond Donation: Unlike the fully fluorinated –SCF₃ group, the –SCF₂H moiety features a slightly acidic proton (pKa ≈ 35.2). This allows it to act as a weak hydrogen bond donor, providing medicinal chemists with a unique vector to tune binding affinity within enzymatic pockets.
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Metabolic Shielding: The electron-withdrawing nature of the fluorine atoms prevents the rapid sulfoxidation typically seen in standard thioethers (–SCH₃), thereby extending the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).
Synthetic Methodologies
Synthesizing highly functionalized anilines requires strict chemoselectivity. The protocol below outlines a robust two-step synthesis starting from 3-bromo-5-iodo-1,2-dinitrobenzene.
Synthetic workflow for 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine.
Protocol 1: Copper-Promoted Difluoromethylthiolation
Causality: The –SCF₂H anion is highly unstable and prone to α-elimination, forming difluorocarbene. Using a pre-formed copper complex (e.g., CuSCF₂H) stabilizes the intermediate, allowing for smooth oxidative addition and reductive elimination exclusively at the more reactive aryl iodide position, leaving the aryl bromide intact[3].
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Setup: In an oven-dried Schlenk flask under N₂, dissolve 3-bromo-5-iodo-1,2-dinitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M).
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Reagent Addition: Add CuSCF₂H (1.5 equiv) in a single portion.
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Reaction: Heat the mixture to 80 °C for 12 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a higher-Rf spot due to the lipophilic –SCF₂H group.
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Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield 3-bromo-5-(difluoromethylthio)-1,2-dinitrobenzene.
Protocol 2: Chemoselective Nitro Reduction
Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly prohibited here. Palladium will catalyze the hydrodehalogenation of the C–Br bond and will likely be poisoned by the thioether. Béchamp-style reduction (Fe/NH₄Cl) is entirely chemoselective for the nitro groups.
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Setup: Suspend the dinitro intermediate (1.0 equiv) in a 3:1 mixture of EtOH and H₂O.
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Reduction: Add Iron powder (10.0 equiv) and NH₄Cl (5.0 equiv). Heat to 80 °C for 4 hours.
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Validation: The reaction mixture will transition from a yellow suspension to a dark brown sludge. LC-MS should confirm the mass shift from the dinitro mass to the diamine (M+H = 269.1).
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Workup: Filter hot through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, dry over Na₂SO₄, and concentrate to afford the target diamine.
Downstream Applications
The primary utility of this diamine is its conversion into functionalized heterocycles, particularly benzimidazoles, which are privileged scaffolds in kinase inhibitors, anthelmintics, and herbicides[4].
Downstream transformation into functionalized benzimidazole APIs.
Mechanistic Flow: The diamine undergoes cyclocondensation with reagents like carbon disulfide (CS₂) or triethyl orthoformate to construct the benzimidazole core. Following cyclization, the strategically placed bromine atom at position 3 (now position 4 or 7 on the benzimidazole, depending on tautomerization) serves as a handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for rapid library generation.
Analytical Characterization
To ensure the integrity of the synthesized 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine, the following self-validating analytical markers must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆): The most critical diagnostic peak is the proton of the –SCF₂H group. It will appear as a distinct triplet at approximately δ 6.8–7.2 ppm with a massive geminal hydrogen-fluorine coupling constant (²J_{H-F} ≈ 50–56 Hz). The amine protons (–NH₂) will appear as broad singlets around δ 4.5–5.5 ppm.
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¹⁹F NMR (376 MHz, DMSO-d₆): A clean doublet around δ -91.0 to -95.0 ppm , confirming the presence of the CF₂ group coupled to the single proton.
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High-Resolution Mass Spectrometry (HRMS-ESI): The presence of the bromine atom will yield a classic 1:1 isotopic pattern. Look for the [M+H]⁺ peaks at m/z 268.95 (⁷⁹Br) and 270.95 (⁸¹Br).
References
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Li, J., Zhu, D., Lv, L., & Li, C.-J. (2018). "Radical difluoromethylthiolation of aromatics enabled by visible light". RSC Advances, 8(39), 21904-21909. Available at:[Link]
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Wu, J., Gu, Y., Leng, X., & Shen, Q. (2015). "Copper-promoted sandmeyer difluoromethylthiolation of aryl and heteroaryl diazonium salts". Angewandte Chemie International Edition, 54(26), 7648-7652. Available at:[Link]
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Veltri, L., et al. (2023). "Base-Controlled Divergent Synthesis of Fluorine-Containing Benzo[4,5]imidazo[2,1-b][1,3]thiazines from 2-Mercaptobenzimidazoles and β-CF3-1,3-Enynes". The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. 2092804-30-1 Cas No. | 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Copper-promoted sandmeyer difluoromethylthiolation of aryl and heteroaryl diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
